6-(piperidin-4-yl)pyrimidin-4(3H)-one
Description
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Properties
CAS No. |
1368467-37-1 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-piperidin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h5-7,10H,1-4H2,(H,11,12,13) |
InChI Key |
DLNICYNOQLLYFE-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=O)NC=N2 |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
A common approach to synthesize the pyrimidinone ring involves the condensation of ester or nitrile derivatives with amines under acidic catalysis. For example, a thiophene ester can be condensed with isonicotinonitrile in the presence of hydrochloric acid to yield a pyrimidinone intermediate in high yield (83%). This intermediate can be further modified to introduce substituents at the 4- and 6-positions of the pyrimidinone ring.
Chlorination and Amination
The pyrimidinone intermediate can be chlorinated using a Vilsmeier reagent to form a 4-chloro-pyrimidinone intermediate with excellent yield (98%). This intermediate serves as a key electrophilic species for nucleophilic substitution reactions.
The 4-chloro group can be displaced by amines such as piperidine derivatives to introduce the piperidin-4-yl substituent. Treatment with anhydrous hydrochloric acid facilitates the transformation of intermediates into corresponding amines, including the piperidin-4-yl substituted pyrimidinone.
N-Acylation Reactions for Derivative Synthesis
For the synthesis of pyrimidine acrylamides related to this compound, N-acylation of 6-amino-piperidinyl-pyrimidinones with carboxylic acids is performed using peptide coupling reagents such as (dimethylamino)phosphonium hexafluorophosphate or via N-hydroxysuccinimide active esters with carbodiimide coupling agents. These methods yield amide derivatives that retain the pyrimidinone core and piperidinyl substitution.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of ester with nitrile | HCl catalysis, reflux | 83 | Forms pyrimidinone intermediate |
| Chlorination | Vilsmeier reagent | 98 | Produces 4-chloro intermediate |
| Amination (nucleophilic substitution) | Anhydrous HCl, amine nucleophile | High | Introduces piperidin-4-yl group |
| N-Acylation of amino-pyrimidinone | BOP or EDCI coupling with acids | Moderate to high | Forms amide derivatives |
Characterization and Structural Confirmation
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR confirm the presence of the pyrimidinone ring and piperidine substituent. Diagnostic signals include α,β-double bond protons and carbonyl carbons around δ 160 ppm.
- Infrared Spectroscopy (IR): Confirms functional groups such as amide carbonyls.
- Mass Spectrometry (MS): Electrospray ionization confirms molecular weights.
- Elemental Analysis: Verifies purity and composition.
Research Findings and Optimization
- The condensation and chlorination steps show high efficiency and selectivity, providing key intermediates in good to excellent yields.
- The nucleophilic substitution with piperidine derivatives proceeds smoothly under acidic conditions, enabling the introduction of the piperidin-4-yl moiety.
- N-Acylation methods allow for the synthesis of diverse derivatives with potential biological activity, demonstrating the versatility of the pyrimidinone scaffold.
- Molecular docking and biological assays indicate that these compounds have promising antioxidant and anti-inflammatory activities, which are influenced by the substitution pattern and hydrophobicity of the derivatives.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Pyrimidinone formation | Condensation of ester with nitrile | HCl catalysis | 83 | Efficient ring formation |
| Chlorination | Conversion to 4-chloro intermediate | Vilsmeier reagent | 98 | High selectivity and yield |
| Piperidinyl substitution | Nucleophilic substitution with piperidine | Anhydrous HCl, amine | High | Introduces piperidin-4-yl group |
| N-Acylation (derivative synthesis) | Coupling with carboxylic acids via BOP or EDCI | BOP or EDCI, NHS esters | Moderate to High | Enables functional diversification |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 6-(piperidin-4-yl)pyrimidin-4(3H)-one, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols starting from pyrimidinone precursors. For example, nitration or substitution reactions at the 2- or 6-positions (as seen in nitro/nitroso-derivatives of pyrimidinones) require controlled sulfuric acid concentrations (72–82%) and nitrogen oxide catalysts . Propargylsulfanyl or arylaminomethyl substituents can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres, with yields optimized by adjusting solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) .
- Key Challenges : By-product formation due to competing reactions (e.g., over-nitration) necessitates monitoring via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., piperidinyl protons at δ 2.5–3.5 ppm) and confirms regiochemistry .
- IR : Carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and NH/OH bands (3200–3500 cm⁻¹) verify hydrogen bonding .
- Mass Spectrometry : High-resolution MS validates molecular formulas and fragmentation patterns .
- Data Interpretation : Cross-referencing with computational models (DFT) resolves ambiguities in tautomeric forms .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffered solutions (pH 1–10) at 25–60°C for 1–4 weeks, with degradation monitored via HPLC. For example, pyrimidinones with electron-withdrawing groups (e.g., nitro) show higher acidic stability but hydrolyze in basic conditions .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallographic data of pyrimidinone derivatives be resolved?
- Methodology : Use SHELX software (SHELXL/SHELXE) for refinement, particularly for handling twinned crystals or high-resolution data. For ambiguous electron density maps, iterative cycles of simulated annealing and occupancy adjustment improve model accuracy .
- Case Study : Conflicting torsion angles in piperidinyl moieties may arise from dynamic disorder; partial occupancy or multi-conformer models resolve discrepancies .
Q. What strategies are effective for designing this compound derivatives with enhanced enzyme inhibition (e.g., mPGES-1 or DHFR)?
- Methodology :
- SAR Analysis : Introduce substituents (e.g., arylaminomethyl or thioether groups) to modulate steric/electronic effects. Derivatives with 4-methoxyphenyl or 2,5-dimethoxyphenyl groups show improved dihydrofolate reductase (DHFR) inhibition .
- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Thr56 or hydrophobic contacts in mPGES-1) .
Q. How do kinetic and thermodynamic factors influence nitration/nitrosation reactions in pyrimidinone derivatives?
- Methodology :
- Kinetic Control : Lower temperatures (0–5°C) favor nitrosation intermediates, while higher temperatures (50–70°C) promote nitration via electrophilic aromatic substitution .
- Thermodynamic Analysis : Reaction free energy (ΔG) calculations (Gaussian 09) predict regioselectivity, validated by HPLC isolation of major/minor products .
Q. What approaches reconcile conflicting bioactivity data between in vitro and cellular models for pyrimidinone derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
